Cas no 10140-93-9 (1,3,2-Dioxaphosphorinane,2-chloro-5-ethyl-4-propyl-, 2-oxide)

1,3,2-Dioxaphosphorinane,2-chloro-5-ethyl-4-propyl-, 2-oxide structure
10140-93-9 structure
Product Name:1,3,2-Dioxaphosphorinane,2-chloro-5-ethyl-4-propyl-, 2-oxide
CAS No:10140-93-9
MF:C8H16ClO3P
MW:226.637602806091
CID:147129
PubChem ID:112011
Update Time:2025-04-19

1,3,2-Dioxaphosphorinane,2-chloro-5-ethyl-4-propyl-, 2-oxide Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaphosphorinane,2-chloro-5-ethyl-4-propyl-, 2-oxide
    • 2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-oxide
    • 2-chloro-5-ethyl-4-propyl-1,3,2λ<sup>5</sup>-dioxaphosphinane 2-oxide
    • 2-chloro-5-ethyl-4-propyl-1,3,2lambda5-dioxaphosphinane 2-oxide
    • DTXSID10906140
    • BRN 1710325
    • 2-Chloro-5-ethyl-4-propyl-1,3,2lambda~5~-dioxaphosphinan-2-one
    • Phosphorochloridic acid, cyclic 2-ethyl-1-propyltrimethylene ester
    • 10140-93-9
    • 2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane
    • 6MW733883K
    • 4-01-00-02598 (Beilstein Handbook Reference)
    • Q27265177
    • 1,3,2-Dioxaphosphorinane, 2-chloro-5-ethyl-4-propyl-, 2-oxide
    • UNII-6MW733883K
    • Inchi: 1S/C8H16ClO3P/c1-3-5-8-7(4-2)6-11-13(9,10)12-8/h7-8H,3-6H2,1-2H3
    • InChI Key: UDNWWDKGKIGFKO-UHFFFAOYSA-N
    • SMILES: ClP1(=O)OCC(CC)C(CCC)O1

Computed Properties

  • Exact Mass: 226.05268
  • Monoisotopic Mass: 226.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 223.2°C at 760 mmHg
  • Flash Point: 74.7°C
  • Refractive Index: 1.449
  • PSA: 35.53
  • LogP: 3.57500
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